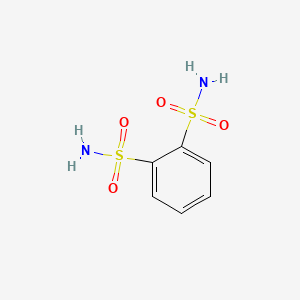

Benzene-1,2-disulfonamide

Übersicht

Beschreibung

Benzene-1,2-disulfonamide is a chemical compound with the CAS Number: 27291-96-9 . It has a molecular weight of 236.27 . The IUPAC name for this compound is 1,2-benzenedisulfonamide .

Synthesis Analysis

The synthesis of benzene-1,2-disulfonamide-containing heterocycles has been achieved through a process known as double Mitsunobu annulation . This process is effective for constructing medium to large ring structures in moderate chemical yields .

Molecular Structure Analysis

The molecular structure of benzene-1,2-disulfonamide has been determined by X-ray crystal structural analysis . The presence of sulfur and carbon atoms in the amidic functional group in sulfonamides and carboxamides results in differences in the molecular geometry and electronic effect associated with the compounds .

Chemical Reactions Analysis

The Mitsunobu reaction is a redox condensation reaction between a pronucleophile and a primary or secondary alcohol using a combination of azodicarboxylate and phosphine reagents . Various sulfonamide-containing heterocycles have been synthesized by employing this reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzene-1,2-disulfonamide include a melting point of 167-168 degrees Celsius . It is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis and Structural Characterization of Heterocycles

- Summary of the Application : Benzene-1,3-disulfonamide is used in the synthesis of novel 11- to 13-membered heterocycles . These heterocycles have potential applications in various areas of chemistry due to their unique structural properties.

- Methods of Application or Experimental Procedures : The synthesis of these heterocycles is achieved through a process known as double Mitsunobu annulation . This method is effective for constructing medium to large ring systems in moderate chemical yields .

- Results or Outcomes : The synthesis and 3D-conformation of several novel benzene-1,3-disulfonamides-containing 11- to 13-membered heterocycles have been achieved . The flexibility of sulfonamide moieties in these rings was determined by X-ray crystal structural analysis .

Application 2: Structural Comparison with Carboxamidic Analogues

- Summary of the Application : Benzene-1,3-disulfonamide is used in the synthesis of new disulfonamides for structural comparison with their carboxamidic analogues . The presence of sulphur and carbon atoms, respectively, in the amidic functional group in sulphonamides and carboxamides resulted in differences in the molecular geometry and electronic effect associated with the compounds .

- Methods of Application or Experimental Procedures : Three new disulfonamides, N1,N3-di (pyridin-2-yl)benzene-1,3-disulfonamide (L1), N1,N3-di (pyridin-3-yl)benzene-1,3-disulfonamide (L2) and N1,N3-di (pyridin-4-yl)benzene-1,3-disulfonamide (L3), have been synthesized . These disulfonamides have been characterized by single crystal XRD .

- Results or Outcomes : The structural comparison with dicarboxamides made important revelations regarding the dependence of geometry and electronic factors on the formation of varied hydrogen bond synthons .

Application 3: Conjugate Addition of Indole, Pyrrole with α,β-Unsaturated Ketones

- Summary of the Application : Benzene-1,3-disulfonamide is used as a reagent for the conjugate addition of indole, pyrrole with α,β-unsaturated ketones .

Application 4: Synthesis of New Substituted 1,4-Dihydropyridine Derivatives

- Summary of the Application : Benzene-1,3-disulfonamide is used as a catalyst for the synthesis of new substituted 1,4-dihydropyridine derivatives . These derivatives have various biological activities and are used as reducing agents and versatile synthetic intermediates for the construction of libraries, poly-substituted systems, and natural products .

- Methods of Application or Experimental Procedures : The synthesis of these derivatives is achieved through a one-pot, facile, and four-component reaction of ammonium acetate, aldehydes, and various 1,3-dicarbonyl compounds . This reaction is performed at room temperature under mild conditions .

- Results or Outcomes : The synthesized 1,4-dihydropyridine derivatives have shown effective anti-oxidant and antibacterial functions .

Safety And Hazards

Zukünftige Richtungen

The synthesis of novel benzene-1,2-disulfonamide-containing heterocycles can advance the discovery of new pharmacophores, the creation of chemical libraries, and the expansion of chemical diversity in the sulfonamide drug field . Additionally, the interesting aggregation induced emission (AIE) phenomenon has been observed in certain disulfonamide compounds .

Eigenschaften

IUPAC Name |

benzene-1,2-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDZMZAZDFKMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene-1,2-disulfonamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2626869.png)

![1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2626870.png)

![N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2626872.png)

![3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2626878.png)

![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2626880.png)

![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2626882.png)

![(1R,5S)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2626886.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide](/img/structure/B2626888.png)

![2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide](/img/structure/B2626890.png)